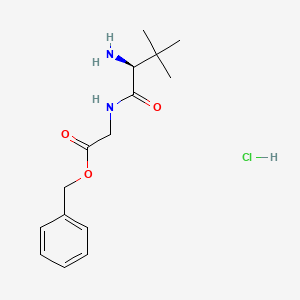

((s)-2-Amino-3,3-dimethylbutyrylamino)acetic acid benzyl ester hydrochloride

Beschreibung

((S)-2-Amino-3,3-dimethylbutyrylamino)acetic acid benzyl ester hydrochloride is a chiral organic compound characterized by a benzyl ester group, a dimethyl-substituted butyrylamino moiety, and a hydrochloride salt. The (S)-configuration at the amino group highlights its stereochemical specificity, which is critical for interactions with biological targets.

Eigenschaften

IUPAC Name |

benzyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3.ClH/c1-15(2,3)13(16)14(19)17-9-12(18)20-10-11-7-5-4-6-8-11;/h4-8,13H,9-10,16H2,1-3H3,(H,17,19);1H/t13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVHWPJMEMQSKR-BTQNPOSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NCC(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)NCC(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((s)-2-Amino-3,3-dimethylbutyrylamino)acetic acid benzyl ester hydrochloride typically involves multiple steps. One common approach is the protection of the amino group, followed by the formation of the amide bond and subsequent esterification. The final step involves the conversion to the hydrochloride salt. The reaction conditions often include the use of protecting groups such as Boc (tert-butoxycarbonyl) for the amino group and DCC (dicyclohexylcarbodiimide) as a coupling agent for amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

((s)-2-Amino-3,3-dimethylbutyrylamino)acetic acid benzyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ((s)-2-Amino-3,3-dimethylbutyrylamino)acetic acid benzyl ester hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its amino acid derivative structure makes it suitable for investigating protein-ligand binding and enzyme kinetics.

Medicine

In medicine, ((s)-2-Amino-3,3-dimethylbutyrylamino)acetic acid benzyl ester hydrochloride has potential applications as a drug precursor. Its ability to undergo various chemical modifications allows for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.

Wirkmechanismus

The mechanism of action of ((s)-2-Amino-3,3-dimethylbutyrylamino)acetic acid benzyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzyl ester group may enhance its binding affinity to hydrophobic pockets in proteins, while the amino acid derivative can participate in hydrogen bonding and electrostatic interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : Benactyzine Hydrochloride ()

- Molecular Formula: C20H25NO3·HCl

- Key Features: Diethylaminoethyl ester of α-hydroxyphenylbenzeneacetic acid. Contains a benzene ring and a tertiary amine group.

- Therapeutic Use : Tranquilizer and anticholinergic agent.

- Comparison: Unlike the target compound, Benactyzine’s diethylamino group enhances its anticholinergic activity via muscarinic receptor interactions.

Compound B : (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride ()

- Key Features: Pyrrolidine ring with a hydroxyl group at the 4-position. Shared (S)-2-amino-3,3-dimethylbutanoyl moiety.

- Comparison: The pyrrolidine ring introduces conformational rigidity, which may restrict rotational freedom compared to the benzyl ester group in the target compound.

Compound C : Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester hydrochloride ()

- Molecular Formula: C16H26ClNO4

- Key Features: Butoxy and methoxy substituents on the aromatic ring. Dimethylaminoethyl ester linked to a benzoic acid derivative.

- Comparison :

Physicochemical and Pharmacokinetic Properties

Research and Development Insights

- Target Compound: Limited published data suggest its exploration in peptide mimetics or prodrug strategies. The dimethyl group may confer resistance to enzymatic degradation.

- Benactyzine HCl : Clinically validated but largely obsolete due to side effects (e.g., sedation), highlighting the trade-offs between efficacy and safety in ester-based therapeutics .

- Compound C: No therapeutic data available; its structural features align with local anesthetics, but further studies are needed .

Biologische Aktivität

((s)-2-Amino-3,3-dimethylbutyrylamino)acetic acid benzyl ester hydrochloride is a synthetic compound characterized by its unique structure, which combines an amino acid derivative with a benzyl ester group. This compound shows promise in various biological applications, particularly in enzyme-substrate interactions and as a drug precursor. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : 240.71 g/mol

Synthesis

The synthesis typically involves several steps, including:

- Protection of the Amino Group : Using protecting groups like Boc (tert-butoxycarbonyl).

- Formation of Amide Bond : Utilizing coupling agents such as DCC (dicyclohexylcarbodiimide).

- Esterification : Converting to the benzyl ester.

- Formation of Hydrochloride Salt : Enhancing solubility for biological applications.

The biological activity of ((s)-2-Amino-3,3-dimethylbutyrylamino)acetic acid benzyl ester hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzyl ester group enhances its hydrophobic interactions, while the amino acid derivative facilitates hydrogen bonding and electrostatic interactions.

Enzyme Interaction Studies

Research indicates that this compound can serve as a probe for studying enzyme kinetics and protein-ligand binding. For instance, it has been shown to modulate the activity of certain enzymes involved in metabolic pathways.

Case Studies

- Enzyme Inhibition : A study demonstrated that ((s)-2-Amino-3,3-dimethylbutyrylamino)acetic acid benzyl ester hydrochloride inhibits specific proteases, which are crucial for various physiological processes. The inhibition was quantified using enzyme assays that measured substrate turnover rates.

- Cell Culture Experiments : In vitro studies using cell lines have shown that this compound can affect cell proliferation and differentiation, suggesting potential applications in regenerative medicine.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (s)-2-Amino-3,3-dimethylbutyric acid | Lacks benzyl ester | Lower hydrophobicity |

| N-Benzylglycine | Contains benzyl group | Different amino acid structure |

| Benzyl ester derivatives | Various backbones | Diverse biological activities |

((s)-2-Amino-3,3-dimethylbutyrylamino)acetic acid benzyl ester hydrochloride stands out due to its balanced hydrophilic and hydrophobic properties.

Pharmacokinetics

Studies on the pharmacokinetics of this compound reveal that it is well-absorbed in biological systems, with significant bioavailability observed in animal models. The compound undergoes metabolic transformations that produce active metabolites contributing to its biological effects.

Toxicological Profile

Toxicology assessments indicate that ((s)-2-Amino-3,3-dimethylbutyrylamino)acetic acid benzyl ester hydrochloride has a favorable safety profile when used within recommended dosages. Long-term exposure studies in rodents have shown no significant adverse effects at therapeutic levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.